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Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key metabolites of the selective serotonin

reuptake inhibitor (SSRI) citalopram: Citalopram N-oxide and demethylcitalopram.

Understanding the relative concentrations and metabolic pathways of these compounds is

crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug

development and clinical research. This document summarizes available quantitative data,

outlines experimental protocols for their measurement, and illustrates the metabolic pathway of

citalopram.

Quantitative Data Summary
The following table summarizes the reported levels of Citalopram N-oxide and

demethylcitalopram (DCT) relative to the parent drug, citalopram. It is important to note that

direct comparative plasma concentrations for both metabolites are not readily available in the

reviewed literature. The data presented for urine provides a direct comparison of the excreted

amounts of each metabolite, while the plasma data for demethylcitalopram offers context for its

systemic exposure relative to citalopram.
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Metabolite Matrix
Relative
Concentration/Amo
unt

Citation

Demethylcitalopram

(DCT)
Plasma (steady state)

Approximately 50% of

the parent citalopram

concentration.

[1][2]

Citalopram N-oxide
Urine (collected over 7

days)

7% of the total

excreted amount of

citalopram and its

measured

metabolites.

[3]

Demethylcitalopram

(DCT)

Urine (collected over 7

days)

19% of the total

excreted amount of

citalopram and its

measured

metabolites.

[3]

Citalopram Metabolic Pathway
The metabolism of citalopram is a complex process primarily occurring in the liver, involving

several cytochrome P450 enzymes. The major metabolic routes are N-demethylation and N-

oxidation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/label/1998/20822lbl.pdf
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=1d629704-0f18-420a-a548-b7489ecf1d3b
https://pubmed.ncbi.nlm.nih.gov/10574684/
https://pubmed.ncbi.nlm.nih.gov/10574684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Pathway of Citalopram
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Caption: Metabolic pathway of citalopram leading to its major metabolites.

Experimental Protocols
The quantification of citalopram and its metabolites is typically achieved through

chromatographic methods coupled with various detection techniques. Below are summaries of

commonly employed experimental protocols.

High-Performance Liquid Chromatography (HPLC) with
Fluorescence or UV Detection
This method is widely used for the therapeutic drug monitoring of citalopram and

demethylcitalopram.

Sample Preparation:
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Plasma or serum samples are typically subjected to protein precipitation using an organic

solvent like acetonitrile.

Solid-phase extraction (SPE) with C18 cartridges is a common and effective method for

sample clean-up and concentration of the analytes.[4]

Liquid-liquid extraction (LLE) is another viable option for sample preparation.

Chromatographic Conditions:

Column: A reversed-phase C18 column is generally used for separation.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer

(e.g., potassium dihydrogen phosphate) is used. The pH is typically acidic.

Detection:

Fluorescence Detection: Excitation and emission wavelengths are set to achieve high

sensitivity and selectivity for citalopram and its demethylated metabolites. For instance,

an excitation wavelength of 250 nm and an emission wavelength of 325 nm can be

used.[4]

UV Detection: Detection is typically performed at a wavelength around 240 nm.

Quantification:

Quantification is based on the peak area of the analyte compared to that of an internal

standard. Calibration curves are generated using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of

multiple metabolites, including Citalopram N-oxide.

Sample Preparation:
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Similar to HPLC methods, protein precipitation followed by SPE or LLE is employed. A

simple protein precipitation with methanol has also been reported to be effective.

Chromatographic Conditions:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or

methanol) and water, both containing a small amount of an acid (e.g., formic acid), is often

used to achieve optimal separation.

Mass Spectrometry Conditions:

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

Detection: The analytes are detected using multiple reaction monitoring (MRM), which

provides high selectivity by monitoring specific precursor-to-product ion transitions for

each compound.

Quantification:

Stable isotope-labeled internal standards are often used to ensure high accuracy and

precision. Quantification is achieved by comparing the peak area ratios of the analyte to

the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of citalopram and its metabolites, though

it often requires derivatization.

Sample Preparation:

LLE is a common extraction method.

Derivatization: The analytes are often derivatized to increase their volatility and improve

their chromatographic properties.

Chromatographic Conditions:
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Column: A capillary column with a suitable stationary phase is used for separation.

Carrier Gas: Helium is typically used as the carrier gas.

Mass Spectrometry Conditions:

Ionization: Electron ionization (EI) is commonly used.

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for

enhanced sensitivity and selectivity.

Quantification:

Quantification is performed using an internal standard and a calibration curve, similar to

LC-MS/MS.

Experimental Workflow
The following diagram illustrates a general workflow for the quantification of citalopram

metabolites in biological samples.
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General Workflow for Citalopram Metabolite Quantification
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Caption: A typical experimental workflow for quantifying citalopram metabolites.

In conclusion, while demethylcitalopram is a major metabolite of citalopram with significant

plasma concentrations, Citalopram N-oxide is also formed, albeit to a lesser extent based on
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urinary excretion data. The choice of analytical method for their quantification will depend on

the specific research question, required sensitivity, and the availability of instrumentation. The

provided protocols and workflow offer a foundation for researchers to develop and validate

methods for the accurate measurement of these important citalopram metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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